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Disclaimer: This document summarizes the currently available scientific literature on the

toxicological profile of anagyrine in animal models. A significant portion of the research has

focused on the teratogenic effects of anagyrine in livestock, particularly cattle. There is a

notable scarcity of publicly available data on classical toxicological endpoints such as LD50,

No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level

(LOAEL) for anagyrine in common laboratory animal models.

Executive Summary
Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus genus (lupines).

Its toxicological profile is primarily characterized by its potent teratogenic effects, leading to a

condition known as "crooked calf disease" in cattle. The principal mechanism of anagyrine-

induced teratogenicity is the inhibition of fetal movement through the desensitization of nicotinic

acetylcholine receptors (nAChRs). While the teratogenic effects in cattle are well-documented,

comprehensive data on acute, sub-chronic, and chronic toxicity in other animal models are

limited. This guide provides a detailed overview of the known toxicological effects, mechanism

of action, and toxicokinetics of anagyrine based on available animal studies.

Teratogenicity and Developmental Toxicity
The most significant toxicological concern associated with anagyrine is its ability to induce

congenital disabilities.
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Crooked Calf Disease in Cattle
Ingestion of anagyrine-containing lupines by pregnant cows during a specific gestational

window (approximately days 40 to 100) can lead to a range of birth defects in their calves,

collectively known as crooked calf disease.[1] The clinical signs of this syndrome include:

Arthrogryposis: Flexure and fixation of limb joints.

Scoliosis and Kyphosis: Curvature of the spine.

Torticollis: Twisting of the neck.

Cleft Palate[2]

The severity of these malformations is dose-dependent.[3]

Susceptibility in Other Species
While cattle are the most studied species, other livestock may also be susceptible. However,

there are reports that sheep, goats, and hamsters do not develop the same anagyrine-induced

deformities as cattle.[4]

Mechanism of Action: Nicotinic Acetylcholine
Receptor (nAChR) Desensitization
Anagyrine's teratogenic effects are attributed to its interaction with nicotinic acetylcholine

receptors (nAChRs). It acts as a partial agonist and a potent desensitizer of these receptors.[4]

[5] This desensitization leads to a reduction in fetal movement, which is critical for normal

musculoskeletal development.[6][2] The sustained lack of movement during key developmental

periods results in the observed congenital contractures and skeletal deformities.[2]

Signaling Pathway
The proposed mechanism involves anagyrine binding to nAChRs, leading to a conformational

change that initially activates the receptor but is quickly followed by a prolonged state of

desensitization, rendering the receptor unresponsive to acetylcholine. This disrupts normal

neuromuscular transmission and, consequently, fetal movement.
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Anagyrine-induced desensitization of nicotinic acetylcholine receptors.

Quantitative Toxicological Data
As previously noted, there is a significant lack of publicly available in vivo quantitative toxicity

data for anagyrine. The following tables summarize the available in vitro data for anagyrine
and acute toxicity data for related lupin alkaloids.

Table 1: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors

Cell Line Receptor Type Parameter Value (µM) Reference

SH-SY5Y
Autonomic

nAChR
EC50 4.2 [4][5]

TE-671
Fetal muscle-

type nAChR
EC50 231 [4][5]

SH-SY5Y
Autonomic

nAChR
DC50 6.9 [4][5]

TE-671
Fetal muscle-

type nAChR
DC50 139 [4][5]

EC50: Half maximal effective concentration; DC50: Half maximal desensitizing concentration
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Table 2: Acute Toxicity of Other Lupin Alkaloids in Rodents

Alkaloid Animal Model
Route of
Administration

LD50 (mg/kg) Reference

Lupanine Mouse Oral 175-700 [7]

Lupanine Mouse Intraperitoneal 100-300 [7]

Sparteine Mouse Oral 40-480 [7]

Sparteine Mouse Intraperitoneal 30-42 [7]

Lupanine Rat Oral 1664 [8]

This data is for related compounds and should not be directly extrapolated to anagyrine.

Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) of anagyrine have been

studied in cattle.

Absorption and Elimination in Cattle
Following oral administration, anagyrine is absorbed, with peak serum concentrations

observed at different times depending on the animal's body condition.[9][10][11][12] In one

study, cows in high body condition had a greater and earlier peak serum anagyrine
concentration compared to cows in low body condition.[10][11][12]

Table 3: Toxicokinetic Parameters of Anagyrine in Cattle

Body Condition Time to Peak Concentration (Tmax)

High 2 hours

Low 12 hours

Data from a study where cows were administered 2.0 g/kg of body weight of dry ground

Lupinus leucophyllus via oral gavage.[11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.foodstandards.gov.au/sites/default/files/publications/Documents/TR3.pdf
https://www.foodstandards.gov.au/sites/default/files/publications/Documents/TR3.pdf
https://www.foodstandards.gov.au/sites/default/files/publications/Documents/TR3.pdf
https://www.foodstandards.gov.au/sites/default/files/publications/Documents/TR3.pdf
https://www.bfr.bund.de/cm/349/risk-assessment-of-the-occurrence-of-alkaloids-in-lupin-seeds.pdf
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.researchgate.net/publication/5317324_The_effect_of_body_condition_on_serum_concentrations_of_two_teratogenic_alkaloids_anagyrine_and_ammodendrine_from_lupines_Lupinus_species_that_cause_crooked_calf_disease
https://pubmed.ncbi.nlm.nih.gov/18539842/
https://www.ars.usda.gov/research/publications/publication/?seqNo115=229227
https://agris.fao.org/search/en/providers/122535/records/65df31714c5aef494fe0b5c1
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18539842/
https://www.ars.usda.gov/research/publications/publication/?seqNo115=229227
https://agris.fao.org/search/en/providers/122535/records/65df31714c5aef494fe0b5c1
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.ars.usda.gov/research/publications/publication/?seqNo115=229227
https://agris.fao.org/search/en/providers/122535/records/65df31714c5aef494fe0b5c1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Toxicokinetics of Anagyrine in Cattle
The following is a summary of the experimental protocol used to determine the toxicokinetics of

anagyrine in cattle.

Objective: To determine if differences in the body condition of cattle alter the absorption and

elimination of anagyrine.

Animal Model: Mature, non-lactating cows separated into two groups based on body condition:

Low Body Condition (LBC) and High Body Condition (HBC).

Test Substance Administration: A single dose of dry ground Lupinus leucophyllus (containing

anagyrine) was administered at 2.0 g/kg of body weight via oral gavage.[11][12]

Sample Collection: Blood samples were collected via jugular venipuncture at 0, 1, 2, 3, 4, 6, 8,

12, 24, 36, 48, and 60 hours after dosing.[10][11][12]

Analysis: Serum was separated and analyzed for anagyrine concentrations using appropriate

analytical methods (e.g., gas chromatography-mass spectrometry).

Data Analysis: Toxicokinetic parameters such as Tmax, Cmax (maximum serum concentration),

and elimination half-life were calculated from the serum concentration-time data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.ars.usda.gov/research/publications/publication/?seqNo115=229227
https://agris.fao.org/search/en/providers/122535/records/65df31714c5aef494fe0b5c1
https://pubmed.ncbi.nlm.nih.gov/18539842/
https://www.ars.usda.gov/research/publications/publication/?seqNo115=229227
https://agris.fao.org/search/en/providers/122535/records/65df31714c5aef494fe0b5c1
https://www.benchchem.com/product/b12649255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Select Mature, Non-Lactating Cows
(n=8)

Divide into High (HBC) and Low (LBC)
Body Condition Groups (n=4 each)

Administer 2.0 g/kg BW of
Lupinus leucophyllus

(oral gavage)

Collect Blood Samples
(0-60 hours post-dosing)

Analyze Serum for
Anagyrine Concentration

Calculate Toxicokinetic Parameters
(Tmax, Cmax, Half-life)

End

Click to download full resolution via product page

Experimental workflow for the toxicokinetics study of anagyrine in cattle.
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Other Toxicological Effects
General signs of lupine alkaloid poisoning in livestock can include nervousness, depression,

ataxia, and respiratory distress.[7] In severe cases, poisoning can lead to respiratory paralysis

and death.[13] It is important to distinguish between lupine poisoning caused by the alkaloids

and lupinosis, a mycotoxicosis resulting from the ingestion of lupines infected with the fungus

Diaporthe toxica, which primarily affects the liver.[14]

Conclusion and Future Directions
The toxicological profile of anagyrine is dominated by its well-established teratogenic effects in

cattle, which are mediated through the desensitization of nicotinic acetylcholine receptors.

However, a comprehensive understanding of anagyrine's toxicity is hampered by the lack of

data on its acute, sub-chronic, and chronic effects in a wider range of animal models. Future

research should focus on:

Determining the LD50, NOAEL, and LOAEL of purified anagyrine in standard laboratory

animal models (e.g., rats, mice, rabbits).

Investigating the potential for non-teratogenic organ toxicity following acute and repeated

exposure to anagyrine.

Elucidating the full downstream signaling cascade following nAChR desensitization by

anagyrine.

Conducting developmental toxicity studies in non-bovine species to better understand

species-specific susceptibility.

Such data would be invaluable for a more complete risk assessment of anagyrine for both

animal and human health.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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